Cas no 1174517-52-2 (Pyrazine, 2,5-dichloro-3-iodo-)

Pyrazine, 2,5-dichloro-3-iodo- 化学的及び物理的性質
名前と識別子
-
- Pyrazine, 2,5-dichloro-3-iodo-
- 2,5-dichloro-3-iodopyrazine
-
- インチ: 1S/C4HCl2IN2/c5-2-1-8-3(6)4(7)9-2/h1H
- InChIKey: PYTFMZWBUQTMFS-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=C(Cl)N=C1I
Pyrazine, 2,5-dichloro-3-iodo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01369057-5g |
2,5-Dichloro-3-iodopyrazine |
1174517-52-2 | 97% | 5g |
¥7823.0 | 2022-03-01 | |
Chemenu | CM487409-5g |
2,5-Dichloro-3-iodopyrazine |
1174517-52-2 | 97% | 5g |
$1048 | 2023-01-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638796-5g |
2,5-Dichloro-3-iodopyrazine |
1174517-52-2 | 98% | 5g |
¥35107.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638796-1g |
2,5-Dichloro-3-iodopyrazine |
1174517-52-2 | 98% | 1g |
¥14973.00 | 2024-08-09 |
Pyrazine, 2,5-dichloro-3-iodo- 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Pyrazine, 2,5-dichloro-3-iodo-に関する追加情報
Pyrazine, 2,5-dichloro-3-iodo (CAS No. 1174517-52-2): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound Pyrazine, 2,5-dichloro-3-iodo (CAS No. 1174517-52-2) represents a significant intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various biologically active molecules. Its unique structural framework, characterized by a pyrazine core substituted with chlorine and iodine atoms at specific positions, imparts distinct reactivity that makes it invaluable for medicinal chemists. This introduction delves into the compound's chemical properties, synthetic applications, and its relevance in contemporary drug discovery efforts.
At the heart of understanding Pyrazine, 2,5-dichloro-3-iodo lies its molecular structure. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, serves as the foundational scaffold. The presence of chlorine atoms at the 2- and 5-positions enhances electrophilicity, while the iodine atom at the 3-position introduces a handle for further functionalization via cross-coupling reactions. This combination of substituents makes the compound a versatile building block for constructing more complex structures.
The reactivity of Pyrazine, 2,5-dichloro-3-iodo is largely dictated by its halogen atoms. The chlorine substituents can participate in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions, allowing for the introduction of diverse groups such as amines or thiols. Meanwhile, the iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds with aryl or vinyl halides or alkynes, respectively, facilitating the construction of intricate molecular architectures.
In recent years, Pyrazine derivatives have garnered considerable attention in pharmaceutical research due to their potential biological activities. The pyrazine core is a common motif found in numerous bioactive compounds, including antiviral agents and kinase inhibitors. The specific substitution pattern in Pyrazine, 2,5-dichloro-3-iodo allows for fine-tuning of pharmacological properties through structural modifications derived from this precursor.
One notable application of Pyrazine, 2,5-dichloro-3-iodo is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular communication and are implicated in various diseases. Developing selective inhibitors for these interactions remains a formidable challenge in drug design. The compound's ability to undergo cross-coupling reactions has been leveraged to create libraries of diversified inhibitors that can modulate PPIs with high specificity.
Another emerging area where Pyrazine derivatives, including Pyrazine, 2,5-dichloro-3-iodo, are making significant contributions is in the development of antiviral therapeutics. The pyrazine scaffold has been identified as a privileged structure in several antiviral agents due to its ability to interact with viral enzymes and proteins. Researchers have harnessed the synthetic versatility of this compound to develop novel antiviral molecules with enhanced efficacy and reduced toxicity compared to existing treatments.
The synthesis of Pyrazine, 2,5-dichloro-3-iodo typically involves multi-step organic transformations starting from commercially available pyrazine derivatives. A common synthetic route involves chlorination at the 2- and 5-position followed by iodination at the 3-position using an appropriate iodinating agent under controlled conditions. These reactions are often catalyzed by transition metals or Lewis acids to improve yield and selectivity.
The choice of synthetic methodology is crucial for ensuring high purity and yield of Pyrazine, 2,5-dichloro-3-iodo, as impurities can significantly impact downstream applications. Advances in green chemistry have also influenced modern synthetic approaches, with an emphasis on minimizing waste and using environmentally benign reagents. Such sustainable practices not only enhance efficiency but also align with regulatory requirements for pharmaceutical intermediates.
The role of computational chemistry in optimizing synthetic routes for Pyrazine derivatives cannot be overstated. Molecular modeling techniques allow researchers to predict reaction outcomes and identify optimal conditions before conducting experimental trials. This predictive capability has accelerated the discovery process and reduced time-to-market for new pharmaceuticals derived from compounds like Pyrazine, 2,5-dichloro-3-iodo.
In conclusion, Pyrazine, 2, *5* -dichloro-* *3* -iodo* (CAS No.* *1174517* -*52* -*2*)* represents a cornerstone intermediate in modern pharmaceutical synthesis.* Its unique structural features,* coupled* with its reactivity*, make it indispensable* for developing* novel therapeutic agents.* As research* continues* to uncover new applications* for *pyrazine derivatives,* compounds like *this* one will undoubtedly play* an increasingly pivotal role* in addressing* global health challenges.* The ongoing development* of innovative synthetic methodologies* and computational tools further enhances their potential,* ensuring that *these valuable intermediates remain at forefront* of drug discovery efforts.*
1174517-52-2 (Pyrazine, 2,5-dichloro-3-iodo-) 関連製品
- 537705-83-2(4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI))
- 1162661-95-1(1-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine)
- 1261762-79-1(3'-Methoxy-5'-(trifluoromethyl)propiophenone)
- 2680562-19-8(5-(Dimethylcarbamoyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1118833-53-6(Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)
- 2229333-58-6(3-methyl-3-4-(2-methylpropyl)phenoxyazetidine)
- 2168641-03-8(2-(5-ethylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one)
- 1956371-32-6(2-(3-(Trifluoromethyl)phenyl)quinazoline)
- 2167478-13-7(8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane)
- 1805557-42-9(6-Bromo-2-nitropyridine-3-acetic acid)




